molecular formula C13H21NO3 B1342545 2-Boc-5-oxo-octahydro-isoindole CAS No. 203661-68-1

2-Boc-5-oxo-octahydro-isoindole

Cat. No. B1342545
Key on ui cas rn: 203661-68-1
M. Wt: 239.31 g/mol
InChI Key: KEEXIHAGXWAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518423B1

Procedure details

4.9 g of oxalyl chloride was dissolved in 250 ml of dichloromethane and cooled to −78° C. in a nitrogen atmosphere. Then a solution of 4.83 g of dimethyl sulfoxide in dichloromethane (20 ml) was dropped thereinto over 17 minutes. Subsequently, a solution of 3.73 g of 8-(tert-butoxycarbonyl)-8-azabicyclo[4.3.0]nonan-3-ol in dichloromethane (40 ml) was dropped thereinto over 10 minutes. After stirring for 10 minutes, 7.82 g of triethylamine was dropped thereinto over 10 minutes and stirring was continued for additional 1 hour. The reaction mixture was brought back to room temperature, diluted with dichloromethane, washed with water and a saturated aqueous solution of sodium chloride and then dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 3.21 g of the title compound as a colorless oily substance.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
7.82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:15][C:16]([N:18]1[CH2:26][CH:25]2[CH:20]([CH2:21][CH2:22][CH:23]([OH:27])[CH2:24]2)[CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>ClCCl>[C:11]([O:15][C:16]([N:18]1[CH2:26][CH:25]2[CH:20]([CH2:21][CH2:22][C:23](=[O:27])[CH2:24]2)[CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.83 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.73 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CCC(CC2C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
7.82 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
17 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2CCC(CC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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